molecular formula C14H24N4O2 B1328741 tert-butyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate CAS No. 1177348-32-1

tert-butyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate

Cat. No.: B1328741
CAS No.: 1177348-32-1
M. Wt: 280.37 g/mol
InChI Key: AJRMCPFXYIZYGY-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H24N4O2. It is a derivative of piperidine and pyrazole, which are both important scaffolds in medicinal chemistry. This compound is often used as an intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate, which is then reacted with 5-amino-3-methyl-1H-pyrazole under specific conditions to form the desired product . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium acetate (NaOAc) and tin(II) chloride (SnCl2) .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. Automated flash chromatography and other purification techniques are employed to ensure high purity and yield . The use of advanced reactors and continuous flow systems can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2).

    Reduction: Reductive amination is a common reaction, often using reducing agents like sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Tert-butyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate is unique due to its specific combination of piperidine and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in various research applications.

Properties

IUPAC Name

tert-butyl 4-(5-amino-3-methylpyrazol-1-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2/c1-10-9-12(15)18(16-10)11-5-7-17(8-6-11)13(19)20-14(2,3)4/h9,11H,5-8,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRMCPFXYIZYGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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